2-Chloroethyl 4-methoxybenzoate
Description
2-Chloroethyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, featuring a chloroethyl group (-CH2CH2Cl) as the esterifying alcohol.
Properties
CAS No. |
5452-06-2 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-chloroethyl 4-methoxybenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-13-9-4-2-8(3-5-9)10(12)14-7-6-11/h2-5H,6-7H2,1H3 |
InChI Key |
SAFHVWHCNOMBFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Compounds for Comparison :
- Methyl 4-methoxybenzoate (4-MeO-Bz-OCH3): Lacks the chloroethyl group but shares the methoxybenzoate backbone.
- 2-(4-Chlorophenyl)-2-oxoethyl 4-methoxybenzoate : Features a ketone-linked chlorophenyl group instead of chloroethyl .
- Methyl 4-chlorobenzoate : Replaces methoxy with a chloro group on the aromatic ring .
Structural Insights :
- The methoxy group at the para position stabilizes the aromatic ring via resonance, enhancing electron density at the carbonyl oxygen, which may influence reactivity .
Table 1: Structural Comparison
| Compound | Substituent on Benzoate | Ester Group | Key Functional Groups |
|---|---|---|---|
| 2-Chloroethyl 4-MeO-Bz | 4-OCH3 | -OCH2CH2Cl | Methoxy, Chloroethyl |
| Methyl 4-MeO-Bz | 4-OCH3 | -OCH3 | Methoxy |
| 2-(4-Cl-Ph)-2-oxoethyl 4-MeO-Bz | 4-OCH3 | -OCH2CO-C6H4Cl | Methoxy, Chlorophenyl, Ketone |
| Methyl 4-Cl-Bz | 4-Cl | -OCH3 | Chloro |
Physicochemical Properties
Solubility and Lipophilicity:
- 2-Chloroethyl 4-MeO-Bz : Predicted to have higher lipophilicity (log P ~2.5–3.0) than methyl esters (log P ~1.5–2.0) due to the chloroethyl chain .
- Methyl 4-MeO-Bz : Exhibits moderate water solubility (0.1–1 mg/mL) due to the polar methoxy group .
- Methyl 4-Cl-Bz : Lower solubility than methoxy analogs due to the hydrophobic chloro substituent .
Thermal Stability:
- Lanthanide complexes of 4-MeO-Bz decompose at 200–300°C, suggesting the methoxybenzoate backbone is thermally stable .
- Chloroethyl esters may undergo thermal degradation at lower temperatures (~150°C) due to C-Cl bond cleavage .
Chemical Reactivity
- Alkylation Potential: The 2-chloroethyl group in nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) undergoes hydrolysis to form reactive intermediates capable of DNA alkylation .
- Hydrolysis : Esters with electron-withdrawing groups (e.g., chloro) hydrolyze faster than methoxy-substituted analogs. However, the methoxy group in 2-Chloroethyl 4-MeO-Bz may slow hydrolysis compared to methyl 4-Cl-Bz .
Antioxidant Activity:
- Methyl 4-MeO-Bz shows the highest antioxidant activity among benzoate derivatives (IC50: 0.5 mg/mL), attributed to the electron-donating methoxy group .
Cytotoxicity and Therapeutic Potential:
- Nitrosoureas with 2-chloroethyl groups (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit antitumor activity via DNA alkylation .
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